![molecular formula C16H23NO2 B11854234 4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline CAS No. 89729-79-3](/img/structure/B11854234.png)
4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,5-Dioxaspiro[55]undecan-3-yl)-3-methylaniline is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane core with a 1,5-dioxaspiro ring and a methylaniline substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline typically involves the reaction of pentafluorobenzonitrile with 3-propyl-1,5-dioxaspiro[5.5]-undecane-2,4-dione . This reaction can be carried out under specific conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methylaniline group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic ketones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with proteins and other biological molecules, potentially leading to specific biological effects . The exact pathways and targets will depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazaspiro[5.5]undecan-3-one: This compound has a similar spirocyclic core but with different functional groups, leading to distinct chemical and biological properties.
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanones: These compounds share the spirocyclic structure but differ in the heteroatoms present, affecting their reactivity and applications.
Uniqueness
4-(1,5-Dioxaspiro[55]undecan-3-yl)-3-methylaniline is unique due to its specific combination of a spirocyclic core with a methylaniline substituent
Eigenschaften
CAS-Nummer |
89729-79-3 |
---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
4-(1,5-dioxaspiro[5.5]undecan-3-yl)-3-methylaniline |
InChI |
InChI=1S/C16H23NO2/c1-12-9-14(17)5-6-15(12)13-10-18-16(19-11-13)7-3-2-4-8-16/h5-6,9,13H,2-4,7-8,10-11,17H2,1H3 |
InChI-Schlüssel |
VXUUTOSGQSJWAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N)C2COC3(CCCCC3)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.